REACTION_CXSMILES
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[CH3:1][C:2]1[S:3][CH:4]=[C:5]([CH3:15])[C:6]=1[NH:7][C:8](=[O:14])[CH2:9][O:10]C(=O)C.N>CO>[CH3:1][C:2]1[S:3][CH:4]=[C:5]([CH3:15])[C:6]=1[NH:7][C:8](=[O:14])[CH2:9][OH:10]
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Name
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|
Quantity
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15.9 g
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Type
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reactant
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Smiles
|
CC=1SC=C(C1NC(COC(C)=O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
N
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Name
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Quantity
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300 mL
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Type
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solvent
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Smiles
|
CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
|
Smiles
|
CC=1SC=C(C1NC(CO)=O)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |